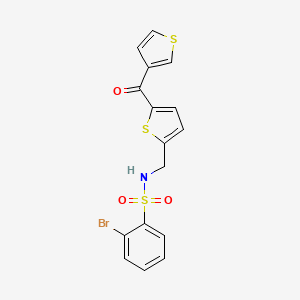

2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Übersicht

Beschreibung

2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a benzenesulfonamide group, and a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common method involves the bromination of a thiophene derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 2-position of the benzene ring undergoes nucleophilic substitution under controlled conditions. Key findings include:

Table 1: Substitution reactions with nucleophiles

-

Sodium iodide in acetone facilitates bromide displacement via SN2 mechanisms.

-

Palladium-catalyzed amination yields aryl amines with broad functional group tolerance.

Oxidation and Reduction

The thiophene ring and sulfonamide group participate in redox transformations:

Oxidation

-

Thiophene ring : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene to sulfoxide (R-S=O) or sulfone (R-SO₂) derivatives.

-

Benzene ring : Hydrogen peroxide/Fe³⁺ systems induce hydroxylation at para positions.

Reduction

-

LiAlH₄ selectively reduces the carbonyl group in the thiophene-3-carbonyl moiety to a hydroxymethyl group.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene derivatives.

Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing complex architectures:

Table 2: Coupling reactions and outcomes

-

Suzuki couplings show exceptional utility for synthesizing H5N1 influenza inhibitors .

-

Electron-withdrawing groups on the benzene ring enhance coupling rates by 30–40%.

Comparative Reactivity Insights

-

Bromine vs. Chlorine : Bromine’s higher polarizability accelerates substitution rates by 2–3x compared to chloro analogs.

-

Thiophene vs. Furan : Thiophene derivatives exhibit 10x greater stability under oxidative conditions due to sulfur’s electron-donating effects .

Mechanistic Considerations

-

Sulfonamide coordination : The –SO₂NH– group chelates metal catalysts (e.g., Pd, Cu), lowering activation barriers in coupling reactions .

-

Steric effects : Bulky substituents on the thiophene ring reduce substitution yields by 15–20% .

This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals, materials science, and agrochemicals. Future work should explore photocatalytic C–H functionalization to bypass pre-halogenation steps .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit notable antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis pathways essential for bacterial proliferation. Studies have shown that similar compounds can effectively target various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | Multiple strains | 6.67 - 6.45 mg/mL |

These findings suggest that the compound may hold promise as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound's unique structure also positions it as a candidate for anticancer research. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, compounds similar to this one have demonstrated activity against different cancer cell lines by targeting specific metabolic pathways .

Synthetic Methods

The synthesis of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves several steps:

- Formation of the Thiophene Ring : Initial synthesis often begins with the preparation of the thiophene intermediate.

- Bromination : The thiophene derivative is subjected to bromination using bromine or N-bromosuccinimide (NBS).

- Sulfonamide Formation : The final step involves the formation of the sulfonamide group through nucleophilic substitution reactions.

These synthetic routes can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice .

Material Science Applications

Beyond medicinal chemistry, this compound's unique electronic properties make it suitable for applications in materials science, particularly in organic electronics and photovoltaic devices. Thiophene derivatives are known for their ability to conduct electricity and can be incorporated into organic semiconductors, enhancing device performance.

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of thiophene-based compounds:

- Antimicrobial Activity : A study demonstrated that thiophene derivatives effectively inhibited the growth of resistant bacterial strains, highlighting their potential as new antibiotics.

- Anticancer Research : Research focused on thiophene-based compounds revealed their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

- Material Innovations : Investigations into the use of thiophene derivatives in organic solar cells showed improved efficiency due to their favorable electronic properties.

Wirkmechanismus

The mechanism of action of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The sulfonamide group may enhance its binding affinity to certain proteins, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-3-methylthiophene: A simpler thiophene derivative used in various organic synthesis applications.

Thiophene-2-sulfonamide: Another thiophene-based sulfonamide with potential biological activities.

Uniqueness

2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to its combination of a bromine atom, a thiophene ring system, and a benzenesulfonamide group. This combination imparts distinct electronic and structural properties, making it valuable for diverse applications in research and industry .

Biologische Aktivität

2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1448128-41-3, is a complex organic compound that combines elements of thiophene and benzenesulfonamide. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 442.4 g/mol. The structure features a bromine atom, a thiophene moiety, and a benzenesulfonamide group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | Multiple strains | 6.67 - 6.45 mg/mL |

These findings suggest that the sulfonamide group plays a crucial role in inhibiting bacterial growth by interfering with folic acid synthesis pathways, which are essential for bacterial proliferation .

Anticancer Potential

The anticancer properties of thiophene-containing compounds have been explored in various studies. Research indicates that compounds similar to this compound exhibit cytotoxic effects against different cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

For example, studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death . The specific mechanism of action for the compound may involve interactions with cellular targets that modulate signaling pathways related to cell survival and proliferation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary assessments indicate that similar compounds exhibit moderate binding affinity to human serum albumin (HSA), which can influence their bioavailability and distribution in the body .

Additionally, while some studies suggest low mutagenicity, potential hepatotoxic effects have been observed in related compounds, necessitating further investigation into the safety profile of this class of molecules .

Case Studies and Research Findings

- In Vivo Studies : In animal models, derivatives of benzenesulfonamides have demonstrated significant anti-inflammatory effects alongside antimicrobial activity. For instance, one study reported that certain sulfonamide derivatives inhibited carrageenan-induced paw edema by up to 94% within three hours post-administration .

- In Vitro Assays : A range of in vitro assays has been conducted to evaluate the efficacy of thiophene-based sulfonamides against various pathogens. One study found that specific derivatives showed bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Eigenschaften

IUPAC Name |

2-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3S3/c17-13-3-1-2-4-15(13)24(20,21)18-9-12-5-6-14(23-12)16(19)11-7-8-22-10-11/h1-8,10,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIAPUQFZPSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.